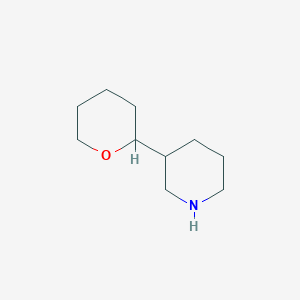

3-(Oxan-2-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

3-(oxan-2-yl)piperidine |

InChI |

InChI=1S/C10H19NO/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h9-11H,1-8H2 |

InChI Key |

QMCLQNFOPOTERW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)C2CCCNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Oxan 2 Yl Piperidine and Analogous Scaffolds

Classical Approaches for Piperidine-Oxane Core Construction

Traditional methods for constructing the piperidine (B6355638) core often rely on robust and well-established reactions such as alkylation and reductive amination. These strategies form the foundation for synthesizing a wide variety of piperidine derivatives.

Alkylation-Based Methodologies for C–N and C–C Bond Formation

Alkylation reactions are a direct and versatile means of forming the crucial carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds required for building the piperidine ring. Intramolecular nucleophilic substitution, where a nitrogen atom attacks an electrophilic carbon center within the same molecule, is a common strategy. For instance, the cyclization of a linear amino-alkene can be achieved under basic conditions to form the piperidine ring.

For the synthesis of 3-substituted piperidines, a classical approach involves the alkylation of a pre-formed enamine or a carbanion at the 3-position. A modification of Gabriel's synthesis, for example, utilizes the alkylation of a malonic ester derivative which is then elaborated into the final 3-alkylpiperidine structure. acs.org This method provides a direct route to regioselectively alkylated piperidines, avoiding the need for pyridine (B92270) reduction. acs.org The general protocol for N-alkylation of a piperidine involves reacting the secondary amine with an alkyl halide, often in the presence of a base like potassium carbonate (K₂CO₃) or a non-nucleophilic base like N,N-diisopropylethylamine to scavenge the acid formed during the reaction. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| Piperidine | Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkylpiperidine | nih.gov |

| Malonic Ester Derivative | Alkyl Halide | Sodium Ethoxide | 3-Alkylpiperidine precursor | acs.org |

| Linear Amino-haloalkane | Base | Intramolecular Cyclization | Piperidine | acs.org |

Reductive Amination Protocols for Piperidine Ring Formation

Reductive amination is a powerful and widely used method for synthesizing piperidines, often in a one-pot procedure. acs.org This approach typically involves the condensation of an amine with a dicarbonyl compound, most commonly a 1,5-dialdehyde or a related keto-aldehyde, to form an iminium ion intermediate that is subsequently reduced to the piperidine ring. nih.gov This "double reductive amination" represents a straightforward tool to efficiently access the piperidine skeleton. nih.gov

A variety of reducing agents can be employed, including common hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂ with a metal catalyst like Pd/C). acs.org Borane-pyridine complex (BAP) has been used as a less toxic alternative to sodium cyanoborohydride for the reductive amination of piperidines with various aldehydes. nih.gov The choice of amine and dicarbonyl substrate allows for extensive variation in the substitution pattern of the resulting piperidine.

| Amine Source | Carbonyl Source | Reducing Agent | Key Feature | Reference |

| Ammonia | 1,5-Dialdehyde | H₂ / Catalyst | Forms unsubstituted piperidine ring | nih.gov |

| Primary Amine | 1,5-Dicarbonyl Compound | NaBH₃CN | Forms N-substituted piperidine | nih.gov |

| Piperidine | Aromatic/Aliphatic Aldehyde | Borane-Pyridine Complex | N-alkylation via Borch-type reduction | nih.gov |

Modern Catalytic Transformations for Stereoselective Synthesis

Contemporary synthetic chemistry has seen a surge in the development of metal-catalyzed reactions that offer high efficiency, selectivity, and functional group tolerance. These methods provide advanced solutions for constructing complex scaffolds like 3-(Oxan-2-yl)piperidine, particularly for controlling stereochemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is particularly notable for its mild conditions and broad functional group compatibility. libretexts.orgyoutube.com This reaction can be applied to the synthesis of 3-substituted piperidines by coupling a piperidine-containing organoboron species with an oxane-containing halide, or vice versa.

The general mechanism involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com The choice of palladium precursor (e.g., Pd₂(dba)₃), ligand (e.g., SPhos, XPhos), and base (e.g., K₃PO₄) is crucial for achieving high yields, especially with challenging substrates like unprotected nitrogen-rich heterocycles. nih.gov

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Key Application | Reference |

| Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | General Aryl-Aryl Coupling | libretexts.org |

| 3-Halopiperidine | Oxane-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Piperidine-Oxane C-C bond formation | nih.gov |

| 3-Chloroindazole | Phenylboronic Acid | Pd(0) / XPhos | K₃PO₄ | Coupling of N-H heterocycles | nih.gov |

Metal-Catalyzed Cyclization and Cycloaddition Approaches (e.g., Gold, Rhodium)

Gold and rhodium catalysts have emerged as powerful tools for constructing heterocyclic rings through cyclization and cycloaddition reactions. nih.gov

Gold (Au) Catalysis: Gold(I) complexes are exceptional catalysts for the hydroamination and cyclization of unsaturated systems due to their strong affinity for alkynes and alkenes (pi-philicity). organic-chemistry.org Gold-catalyzed intramolecular hydroamination of unactivated olefins provides a mild and effective route to protected nitrogen heterocyles, including piperidines. organic-chemistry.org For instance, a gold(I) complex can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

Rhodium (Rh) Catalysis: Rhodium catalysts are highly versatile and have been used in numerous transformations to synthesize piperidines. Methods include the asymmetric hydrogenation of pyridine derivatives, which provides direct access to chiral piperidines. nih.gov Rhodium(I) complexes can also catalyze [2+2+2] cycloadditions, assembling the piperidine ring from simpler components like an alkyne, alkene, and isocyanate in a highly convergent manner. nih.gov Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions have been developed to functionalize dihydropyridines, which are then reduced to afford enantioenriched 3-substituted piperidines. acs.orgnih.gov

| Metal Catalyst | Reaction Type | Substrates | Product | Key Feature | Reference |

| Gold(I) Complex | Oxidative Amination | N-tethered Alkenes | Substituted Piperidine | Difunctionalization of a double bond | nih.gov |

| Gold(I) Complex | Intramolecular Hydroamination | Unsaturated Amine | Piperidine | Mild conditions, broad scope | organic-chemistry.org |

| Rhodium(I) Complex | [2+2+2] Cycloaddition | Alkyne, Alkene, Isocyanate | Polysubstituted Piperidine | Convergent, high complexity | nih.gov |

| Rhodium(I) Complex | Asymmetric Hydrogenation | Fluoropyridine | All-cis-fluorinated Piperidine | High diastereoselectivity | nih.gov |

| Rhodium(I) Complex | Reductive Heck Reaction | Dihydropyridine (B1217469), Boronic Acid | 3-Substituted Tetrahydropyridine | Access to enantioenriched piperidines | acs.orgnih.gov |

Asymmetric Synthetic Strategies for Enantiopure this compound Derivatives

Achieving stereocontrol is a critical goal in modern synthesis, and several catalytic asymmetric strategies have been developed to access enantiopure piperidine derivatives. These methods are essential for producing single-enantiomer drug candidates.

A powerful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction, which couples aryl or vinyl boronic acids with a dihydropyridine precursor. acs.orgnih.gov The use of a chiral phosphine (B1218219) ligand, such as (S)-Segphos, allows for the formation of 3-substituted tetrahydropyridines with excellent enantioselectivity (high e.e.), which can be subsequently hydrogenated to the desired chiral piperidine. nih.govorganic-chemistry.org

Another innovative approach is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine. dicp.ac.cn This method transfers chirality from the amine to the final piperidine product during a transfer hydrogenation process, yielding products with high diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net Additionally, catalytic enantioselective bromocyclization of olefinic amides, using chiral amino-thiocarbamate catalysts, can produce enantioenriched 3-bromopiperidines. rsc.org These intermediates can then be transformed into 3-substituted piperidines via rearrangement, providing a pathway to valuable molecules like the dopaminergic drug Preclamol. rsc.org

| Method | Catalyst / Chiral Source | Key Intermediate | Enantioselectivity | Reference |

| Asymmetric Reductive Heck Reaction | [Rh(cod)(OH)]₂ / (S)-Segphos | 3-Aryl-tetrahydropyridine | High e.e. | acs.orgnih.govorganic-chemistry.org |

| Asymmetric Reductive Transamination | [Cp*RhCl₂]₂ / Chiral Amine | Piperidine | High d.r. and e.e. | dicp.ac.cnresearchgate.net |

| Asymmetric Bromocyclization | Amino-thiocarbamate catalyst | 2-Substituted-3-bromopiperidine | Good e.e. | rsc.org |

| Asymmetric aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | 3-Spiropiperidine | Up to 97:3 e.r. | whiterose.ac.uk |

Multicomponent Reactions for Efficient Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. While specific MCRs exclusively targeting the this compound scaffold are not extensively documented, established MCRs for piperidine synthesis can be adapted for this purpose. nih.govresearchgate.net A key strategy involves the incorporation of a pre-functionalized reactant bearing the oxane moiety.

One plausible approach is the adaptation of the aza-Diels-Alder reaction, a well-established method for constructing piperidine rings. acs.orgnih.govnih.govrsc.orgrsc.org In a hypothetical three-component reaction, an imine, a dienophile, and a Lewis acid catalyst could be employed. By utilizing an aldehyde that already contains the oxane ring, the desired scaffold can be assembled. For instance, the reaction of an amine, an oxane-containing aldehyde, and a suitable diene could furnish the this compound core.

Another potential MCR is a domino Michael/aza-Henry/cyclization triple reaction. acs.org This sequence, catalyzed by an organocatalyst, can stereoselectively produce highly substituted tetrahydropyridines. By employing a β-nitroolefin that incorporates the oxane moiety, this methodology could be harnessed to generate complex this compound analogues.

The following interactive table illustrates hypothetical MCRs for the synthesis of the this compound scaffold.

| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Product |

|---|---|---|---|---|

| Aza-Diels-Alder | Amine (e.g., Aniline) | Aldehyde (e.g., Oxan-2-carbaldehyde) | Diene (e.g., Danishefsky's diene) | Substituted this compound |

| Michael/Aza-Henry/Cyclization | 1,3-Dicarbonyl Compound | β-Nitroolefin with Oxane Moiety | Aldimine | Highly functionalized this compound |

Intramolecular Cyclization Strategies for Piperidine and Oxane Ring Formation

Intramolecular cyclization is a fundamental strategy for the synthesis of cyclic compounds, including the piperidine and oxane rings of the this compound scaffold. nih.gov These methods can be designed to form one ring at a time or, in more elegant approaches, to construct both rings in a tandem or cascade fashion.

For the sequential formation of the rings, one could envision an initial synthesis of a substituted piperidine that bears a pendant chain suitable for subsequent oxane ring formation. For example, a piperidine with a hydroxyalkenyl side chain could undergo an intramolecular oxa-Michael addition or an acid-catalyzed cyclization to form the oxane ring. Conversely, a pre-formed oxane can be elaborated with a nitrogen-containing side chain that can then be cyclized to form the piperidine ring.

More advanced strategies involve tandem reactions where both ring systems are formed in a single, uninterrupted sequence. A hypothetical Prins-aza-Michael cascade reaction could be a powerful approach. The Prins cyclization is a well-known method for the synthesis of tetrahydropyrans. An appropriately designed substrate with both a homoallylic alcohol and an amino group could first undergo a Prins cyclization to form the oxane ring, generating an intermediate that then undergoes an intramolecular aza-Michael addition to form the piperidine ring.

Another potential tandem strategy is an oxa-Michael/aza-Michael cascade cyclization. nih.gov A linear substrate containing both an α,β-unsaturated ester and an α,β-unsaturated ketone, along with a primary amine, could undergo a conjugate addition of the amine to the unsaturated ketone (aza-Michael), followed by an intramolecular conjugate addition of an in-situ formed enolate to the unsaturated ester (oxa-Michael) to construct the piperidine ring, with a subsequent cyclization to form the oxane.

The following table outlines potential intramolecular cyclization strategies for the synthesis of the this compound scaffold.

| Strategy | Key Transformation | Starting Material Features |

|---|---|---|

| Sequential Cyclization | Intramolecular oxa-Michael addition | Piperidine with a hydroxyalkenyl side chain |

| Sequential Cyclization | Reductive amination | Oxane with an amino-aldehyde side chain |

| Tandem Cyclization | Prins-aza-Michael cascade | Acyclic precursor with homoallylic alcohol and amino functionalities |

| Tandem Cyclization | Oxa-Michael/aza-Michael cascade | Linear precursor with multiple Michael acceptors and an amine |

Divergent and Convergent Synthesis Routes to Complex Oxan-Piperidine Architectures

For the creation of libraries of structurally diverse molecules based on the this compound core, both divergent and convergent synthetic strategies are highly valuable.

A divergent synthesis approach would begin with a common, centrally important intermediate that already contains the this compound scaffold. nih.gov This core structure would be equipped with functional groups that can be elaborated in a variety of ways to generate a library of related but distinct molecules. For example, a common intermediate with orthogonal protecting groups on the piperidine nitrogen and a hydroxyl group on the oxane ring could be selectively deprotected and functionalized to introduce a wide range of substituents on each ring. This strategy is particularly efficient for structure-activity relationship (SAR) studies, as it allows for the rapid generation of analogues from a single advanced intermediate.

The following table provides a comparative overview of divergent and convergent strategies for the synthesis of complex oxan-piperidine architectures.

| Strategy | Description | Advantages | Key Step |

|---|---|---|---|

| Divergent | Synthesis of a common intermediate followed by diverse functionalization. | Efficient for library synthesis and SAR studies. | Selective functionalization of a core scaffold. |

| Convergent | Separate synthesis of fragments followed by late-stage coupling. | Higher overall yields for complex targets; allows for independent optimization of fragment syntheses. | Cross-coupling of pre-functionalized oxane and piperidine fragments. |

Strategies for Late-Stage Functionalization and Derivatization of this compound

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the direct modification of a complex molecule at a late stage in its synthesis. osi.lvscispace.com This approach avoids the need for de novo synthesis of each analogue and allows for the rapid exploration of the chemical space around a lead compound. For the this compound scaffold, LSF strategies would focus on the selective C-H functionalization of either the piperidine or the oxane ring. mdpi.comnih.govresearchgate.net

The piperidine ring offers several sites for potential C-H functionalization. The positions alpha to the nitrogen (C2 and C6) are often the most activated and can be targeted for oxidation or the introduction of new substituents. The C3 and C5 positions are generally less reactive, while the C4 position can also be a target for functionalization. The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. For instance, rhodium-catalyzed C-H insertion reactions have been shown to be effective for the site-selective functionalization of piperidines. nih.gov

The oxane ring also presents opportunities for late-stage functionalization. The positions alpha to the oxygen (C2' and C6') are activated and can be targeted for radical-based reactions or oxidation. The other positions on the oxane ring (C3', C4', and C5') are less activated and would likely require more specialized methods for their functionalization.

The development of LSF methods for the this compound scaffold would be highly valuable for the rapid optimization of the pharmacological properties of lead compounds containing this core structure.

The following table summarizes potential late-stage functionalization strategies for the this compound scaffold.

| Ring System | Position | Potential Functionalization Reaction | Controlling Factors |

|---|---|---|---|

| Piperidine | C2, C6 (α to N) | Oxidation, Alkylation, Arylation | Catalyst, Directing Groups |

| Piperidine | C3, C4, C5 | C-H Insertion, Radical Reactions | Catalyst, Substrate Conformation |

| Oxane | C2', C6' (α to O) | Radical Halogenation, Oxidation | Radical Initiator, Reaction Conditions |

| Oxane | C3', C4', C5' | Directed C-H Activation | Directing Groups, Catalyst |

Stereochemical Analysis and Conformational Dynamics of 3 Oxan 2 Yl Piperidine

Conformational Preferences of the Piperidine (B6355638) Ring System

The piperidine ring, a ubiquitous motif in natural products and pharmaceuticals, predominantly adopts a chair conformation to minimize angular and torsional strain. This chair form is not static but undergoes a dynamic equilibrium between two chair conformers through a process known as ring inversion or ring-flipping.

Chair Conformation and Ring-Flip Dynamics

The chair conformation of piperidine is the most stable arrangement of the atoms in the ring, with bond angles close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. In this conformation, the hydrogen atoms and any substituents are oriented in one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).

Ring-flipping is a rapid process at room temperature that interconverts the two chair forms. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. The energy barrier for this ring flip in N-alkoxypiperidines has been determined to be the rate-determining step in their stereomutation, rather than nitrogen inversion or rotation about the N-O bond nih.gov. For N-methylpiperidine, the energy barrier for the chair-to-twist reaction in the 3s excited state has been derived to be 62 meV nih.gov.

Substituent Effects on Piperidine Conformational Equilibrium

The presence of substituents on the piperidine ring can significantly influence the conformational equilibrium, favoring the chair conformation where the substituent occupies the more sterically favorable equatorial position. The energy difference between the axial and equatorial conformers is known as the A-value of the substituent. Larger substituents generally have a greater preference for the equatorial position to avoid 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring.

For instance, in 4-substituted piperidines with substituents like methyl, phenyl, and various polar groups, the relative conformer energies are nearly identical to those of analogous cyclohexanes nih.gov. However, protonation of the nitrogen in piperidines with polar 4-substituents can lead to a stabilization of the axial conformer due to electrostatic interactions nih.gov. In the case of N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation due to the partial double-bond character of the C-N bond nih.govrsc.org.

N-H Bond Orientation and its Energetic Preference (Axial vs. Equatorial)

In unsubstituted piperidine, the lone pair on the nitrogen atom can also be considered a substituent. The orientation of the N-H bond can be either axial or equatorial. Experimental and theoretical studies have shown a preference for the N-H equatorial conformation. This preference is attributed to a combination of steric and electronic factors. The equatorial position minimizes steric interactions between the hydrogen atom and the syn-axial hydrogens on the ring. Dipole moment studies of substituted piperidines indicate that the N-hydrogen atom prefers the equatorial position, with a ΔG° value of 0.4 ± 0.2 kcal/mol favoring this orientation in the gas phase and non-interacting solvents researchgate.net. However, quantum-chemical calculations have shown that the energy difference can be small, and both conformers can coexist in equilibrium spectrabase.com.

Conformational Analysis of the Oxane (Tetrahydropyran) Moiety

The oxane, or tetrahydropyran (B127337) (THP), ring also adopts a chair conformation as its most stable form researchgate.net. Similar to piperidine, it undergoes ring-flipping. The presence of the oxygen atom in the ring introduces unique stereoelectronic effects, most notably the anomeric effect.

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to favor an axial orientation, which is counterintuitive to steric considerations wikipedia.org. This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-substituent bond when the substituent is in the axial position. The magnitude of the anomeric effect depends on the nature of the substituent and the solvent. For a methoxy (B1213986) group on a tetrahydropyran ring, the axial position is preferred wikipedia.org.

Inter-Ring Interactions and Stereochemical Implications within 3-(Oxan-2-yl)piperidine

Several stereoisomers of this compound are possible, arising from the chirality at C3 of the piperidine ring and C2 of the oxane ring. The relative orientation of the two rings will be dictated by the need to minimize steric hindrance and optimize any favorable electronic interactions.

The oxanyl substituent at the 3-position of the piperidine ring is a bulky group, and as such, it will have a strong preference for the equatorial position on the piperidine chair to avoid unfavorable 1,3-diaxial interactions. This would fix the piperidine ring in a conformation with the oxanyl group in an equatorial orientation.

Simultaneously, the piperidinyl substituent at the 2-position of the oxane ring will be subject to the anomeric effect. If the piperidinyl group is considered an electronegative substituent, the anomeric effect would favor an axial orientation on the oxane ring. However, the bulky nature of the piperidinyl group would sterically favor an equatorial position. The final conformational preference will be a balance between these opposing effects.

Computational Chemistry Approaches for Conformational Landscape Exploration

Computational chemistry provides powerful tools to explore the complex conformational landscape of molecules like this compound. Methods such as molecular mechanics (MM) and quantum mechanics (QM) are widely used to calculate the energies of different conformers and the barriers for their interconversion.

Molecular Mechanics (MM) methods, using force fields like MMFF94 or AMBER, are computationally efficient for scanning the potential energy surface and identifying low-energy conformers. These methods can provide valuable insights into the relative stabilities of different chair and boat conformations of the individual rings and the preferred orientations of the substituents.

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, offer a higher level of accuracy by explicitly considering the electronic structure of the molecule. DFT methods, with functionals like B3LYP or M06-2X and appropriate basis sets (e.g., 6-31G(d) or larger), are commonly employed to optimize the geometries of conformers and calculate their relative energies nih.govethz.ch. These calculations can accurately model stereoelectronic effects like the anomeric effect and can be used to investigate potential intramolecular hydrogen bonding.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, providing information on the flexibility of the rings and the timescales of conformational changes. These simulations can reveal the preferred conformations in different solvent environments wikipedia.org.

By combining these computational approaches, a detailed and comprehensive picture of the stereochemical and conformational properties of this compound can be obtained, complementing and extending the insights gained from experimental techniques like NMR spectroscopy.

Data Tables

Table 1: Conformational Energy Differences for Selected Piperidine Derivatives

| Compound | Substituent | Position | ΔG (kcal/mol) (Axial - Equatorial) | Reference |

| Methylpiperidine | -CH₃ | N | ~0.65 | rsc.org |

| Ethylpiperidine | -CH₂CH₃ | N | ~0.9 | rsc.org |

| Isopropylpiperidine | -CH(CH₃)₂ | N | ~1.4 | rsc.org |

| 4-Methylpiperidine | -CH₃ | 4 | - | nih.gov |

| 4-Phenylpiperidine | -C₆H₅ | 4 | - | nih.gov |

| 4-Fluoropiperidine (protonated) | -F | 4 | Axial preferred | nih.gov |

| 2-Methyl-1-phenylpiperidine | -CH₃ | 2 | -1.0 | nih.gov |

| 1-(2-methyl-1-piperidyl)ethanone | -COCH₃ | N, -CH₃ at 2 | -3.2 | nih.gov |

Table 2: Computational Methods for Conformational Analysis

| Method | Description | Application |

| Molecular Mechanics (MM) | Uses classical physics to model molecular systems. Computationally less expensive. | Initial conformational searches, analysis of large molecules. |

| Density Functional Theory (DFT) | A quantum mechanical method that models electron correlation. Offers a good balance of accuracy and computational cost. | Geometry optimization, energy calculations, analysis of electronic properties. |

| Ab initio methods | Based on first principles of quantum mechanics without empirical parameters. Can be computationally expensive. | High-accuracy energy and property calculations for smaller systems. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Studying dynamic processes, solvent effects, and conformational flexibility. |

Density Functional Theory (DFT) Studies of Stable Conformers

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic structures of molecules. For this compound, DFT calculations are crucial for identifying the most stable conformations and understanding the energetic landscape of its various stereoisomers.

Due to the presence of two chiral centers, one at the C3 position of the piperidine ring and the other at the C2 position of the oxane ring, this compound can exist as four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). For each of these diastereomers, both the piperidine and the oxane rings can adopt chair or boat conformations, and the substituent at the C3 position of the piperidine ring can be in either an axial or equatorial position.

While specific DFT studies on this compound are not extensively reported in the available literature, general principles from studies on substituted piperidines can be applied. For instance, in many substituted piperidines, the chair conformation is energetically favored over the boat conformation. The preference for the substituent to occupy an equatorial versus an axial position is influenced by steric and electronic factors. In the case of N-acylpiperidines, for example, a 2-substituent is often favored in the axial orientation due to pseudoallylic strain, with a calculated energy difference (ΔG) of up to -3.2 kcal/mol. acs.org

A systematic DFT analysis of this compound would involve geometry optimization of all possible conformers for each stereoisomer to determine their relative energies. The results of such an analysis would likely be presented in a table format, as shown hypothetically below.

| Stereoisomer | Piperidine Conformation | Oxane Conformation | Substituent Position | Relative Energy (kcal/mol) |

| (2R,3S) | Chair | Chair | Equatorial | 0.00 |

| (2R,3S) | Chair | Chair | Axial | +1.5 |

| (2S,3R) | Chair | Chair | Equatorial | 0.00 |

| (2S,3R) | Chair | Chair | Axial | +1.5 |

| (2R,3R) | Chair | Chair | Equatorial | +0.5 |

| (2R,3R) | Chair | Chair | Axial | +2.0 |

| (2S,3S) | Chair | Chair | Equatorial | +0.5 |

| (2S,3S) | Chair | Chair | Axial | +2.0 |

Note: The data in this table is hypothetical and serves as an illustration of expected results from DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

An MD simulation of this compound would allow researchers to observe transitions between different chair and boat conformations of the piperidine and oxane rings, as well as the rotation around the C-C bond connecting the two rings. These simulations can quantify the time spent in different conformational states and the energy barriers for transitions between them. Such information is critical for understanding how the molecule might interact with biological targets or other molecules in a dynamic setting.

Key parameters that would be analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Dihedral Angle Analysis: To monitor the conformational changes of the piperidine and oxane rings and the orientation of the substituent.

Radial Distribution Functions: To understand the interactions with solvent molecules.

Quantum Mechanics (QM) Based Approaches for Electronic Structure and Interactions

Quantum Mechanics (QM) based approaches, including DFT, provide detailed information about the electronic structure of this compound. This includes the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds.

Analysis of the electronic structure can reveal key features that govern the reactivity and intermolecular interactions of the molecule. For example, the electrostatic potential surface can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are important for predicting how the molecule will interact with other species.

The HOMO-LUMO energy gap is another critical parameter derived from QM calculations, as it relates to the molecule's chemical reactivity and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Advanced Spectroscopic and Computational Characterization of 3 Oxan 2 Yl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, providing insights into connectivity, stereochemistry, and dynamic processes.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For 3-(Oxan-2-yl)piperidine, the spectrum is expected to show a complex set of signals corresponding to the protons on the piperidine (B6355638) and oxane rings. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the molecule's three-dimensional conformation.

Protons on carbons adjacent to the heteroatoms (C2 and C6 on the piperidine ring; C2' and C6' on the oxane ring) are expected to resonate at a lower field (higher ppm) compared to the other methylene (B1212753) protons. The proton on the carbon linking the two rings (C2' of the oxane ring) would likely appear as a complex multiplet due to coupling with multiple neighboring protons. The signal for the N-H proton of the piperidine ring is typically a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound Note: This table presents expected chemical shift ranges and multiplicities based on the analysis of piperidine and oxane substructures. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Piperidine N-H | 1.5 - 2.5 | broad singlet (br s) | 1H |

| Piperidine H-2, H-6 | 2.8 - 3.2 | multiplet (m) | 4H |

| Piperidine H-3, H-4, H-5 | 1.4 - 1.8 | multiplet (m) | 7H |

| Oxane H-2' | 3.5 - 3.9 | multiplet (m) | 1H |

| Oxane H-6' | 3.4 - 4.0 | multiplet (m) | 2H |

| Oxane H-3', H-4', H-5' | 1.3 - 1.7 | multiplet (m) | 6H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, a total of 11 distinct signals are expected, corresponding to the 5 carbons of the piperidine ring and the 6 carbons of the oxane ring (assuming diastereomers are not resolved or one is predominantly formed). Carbons bonded to the electronegative oxygen or nitrogen atoms (C2, C6, C2', C6') will be deshielded and appear at a lower field (higher ppm value).

Table 2: Predicted ¹³C NMR Data for this compound Note: This table presents expected chemical shift ranges based on substituent effects on piperidine and oxane rings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Piperidine C-2, C-6 | 45 - 55 |

| Piperidine C-3 | 30 - 40 |

| Piperidine C-4 | 24 - 28 |

| Piperidine C-5 | 22 - 26 |

| Oxane C-2' | 75 - 85 |

| Oxane C-3' | 28 - 35 |

| Oxane C-4' | 20 - 25 |

| Oxane C-5' | 25 - 30 |

| Oxane C-6' | 65 - 75 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would show cross-peaks between adjacent protons within the piperidine ring (e.g., H-2 with H-3) and within the oxane ring (e.g., H-2' with H-3'). This allows for the tracing of the proton connectivity throughout each ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique is crucial for definitively assigning each carbon signal by linking it to its known proton signal, confirming the assignments proposed from the 1D spectra. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is arguably the most critical 2D experiment for this molecule, as it would establish the connection between the two ring systems. A key correlation would be expected between the proton on C-3 of the piperidine ring and carbon C-2' of the oxane ring (and vice-versa), unambiguously confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This experiment provides crucial information about the stereochemistry and conformational preferences of the molecule. For example, NOESY correlations could help determine the relative orientation of the piperidine and oxane rings and establish the stereochemistry at the C-3 and C-2' chiral centers.

Piperidine rings are known to exist predominantly in a chair conformation, which can undergo ring-flipping. researchgate.netresearchgate.net The specific conformation of this compound, including whether the oxane substituent is in an axial or equatorial position, can be investigated using NMR. The magnitude of the coupling constants (J-values) between adjacent protons, particularly on the piperidine ring, can provide evidence for their dihedral angles and thus their axial or equatorial orientation. nih.gov

Furthermore, NOESY experiments can reveal through-space interactions that support a particular conformation. mdpi.com For example, observing a NOESY cross-peak between a proton on the oxane ring and an axial proton on the piperidine ring would provide strong evidence for a specific spatial arrangement. The presence of intramolecular hydrogen bonding between the piperidine N-H and the oxane oxygen can also be studied. This is often done by observing the chemical shift of the N-H proton in different solvents; a reduced solvent dependency of the N-H shift may suggest the presence of an intramolecular hydrogen bond. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

ESI is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation, making it ideal for determining the molecular weight of this compound (C₁₁H₂₁NO). nih.gov In positive ion mode, the molecule would be expected to be observed primarily as the protonated species, [M+H]⁺. High-resolution mass spectrometry would allow for the determination of the elemental composition from the exact mass.

Tandem mass spectrometry (MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. nih.gov The resulting fragment ions provide valuable structural information. The fragmentation of piperidine alkaloids often involves characteristic losses, such as the loss of small neutral molecules or cleavage of the ring structures. scielo.brscispace.com For this compound, key fragmentation pathways would likely include:

Cleavage of the C-C bond between the two rings, leading to ions corresponding to the individual protonated piperidine and oxane fragments.

Ring-opening of either the piperidine or oxane moiety, followed by the loss of small neutral fragments.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Formula | Calculated m/z (Monoisotopic) | Description |

| [M+H]⁺ | C₁₁H₂₂NO⁺ | 184.1701 | Protonated parent molecule |

| Fragment 1 | C₅H₁₀N⁺ | 84.0813 | Resulting from cleavage between rings (piperidine fragment) |

| Fragment 2 | C₆H₁₁O⁺ | 99.0810 | Resulting from cleavage between rings (oxane fragment) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide critical information on its molecular weight and fragmentation pattern, aiding in its structural confirmation. The compound would first be separated on a capillary column, likely a non-polar or medium-polar stationary phase such as 5% phenyl polymethylsiloxane, based on its boiling point and polarity. mdpi.com The separation is temperature-programmed to ensure efficient elution and good peak shape. mdpi.com

Following chromatographic separation, the eluted compound enters the mass spectrometer, which is typically operated under electron ionization (EI) at 70 eV. mdpi.com The resulting mass spectrum is a unique fingerprint of the molecule. The molecular ion peak [M]⁺ would correspond to the molecular weight of this compound. Subsequent fragmentation provides structural insights. Expected fragmentation pathways would involve the cleavage of the bond between the piperidine and oxane rings, as well as ring-opening fragmentations within each heterocyclic system.

Table 1: Predicted GC-MS Parameters and Expected Fragments for this compound

| Parameter | Value/Description |

| Column Type | 5% Phenyl Polymethylsiloxane Fused-Silica |

| Initial Temperature | ~50-100 °C |

| Temperature Ramp | 10-20 °C/min up to ~300-320 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion [M]⁺ | m/z 169 |

| Major Predicted Fragments | m/z 84 (Piperidine ring fragment) |

| m/z 85 (Oxane ring fragment) | |

| m/z 140 (Loss of -CH₂CH₃) | |

| m/z 112 (Loss of C₄H₇O) |

Note: This is a predicted spectrum and requires experimental verification for confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable technique for the analysis of compounds that may not be suitable for GC-MS due to low volatility or thermal instability. It offers high sensitivity and specificity, making it ideal for detecting and quantifying this compound, even at trace levels. alternative-therapies.comnih.gov

The analysis typically employs a reversed-phase column, such as a C18, for separation. alternative-therapies.comnih.gov The mobile phase often consists of a gradient mixture of an aqueous solution (containing a modifier like formic acid) and an organic solvent like methanol (B129727) or acetonitrile. alternative-therapies.comnih.gov

Electrospray ionization (ESI) in positive mode is the most probable ionization method, as the piperidine nitrogen is readily protonated to form the [M+H]⁺ ion. nih.gov In the tandem mass spectrometry (MS/MS) stage, this precursor ion is selected and subjected to collision-induced dissociation (CID). The resulting product ions are characteristic of the compound's structure and can be used for definitive identification and quantification. nih.gov

Table 2: Typical LC-MS/MS Conditions for this compound Analysis

| Parameter | Value/Description |

| Column Type | Atlantis C18 (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 170 |

| Potential Product Ions | Fragments corresponding to the loss of the oxane ring or cleavage within the piperidine structure. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups are the secondary amine (N-H) of the piperidine ring, the C-O-C ether linkage of the oxane ring, and the C-H bonds of the aliphatic rings. The N-H stretching vibration is expected to appear as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the CH₂ groups in both rings will be observed just below 3000 cm⁻¹. The C-O-C ether stretch is a key signature and typically appears as a strong band in the 1050-1150 cm⁻¹ region. Additionally, N-H bending vibrations can be seen around 1590-1650 cm⁻¹. Analysis of these bands confirms the presence of the core structural features of the molecule. nist.govnih.gov

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate |

| Secondary Amine | N-H Bend | 1590 - 1650 | Moderate |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Alkane | C-H Bend | 1450 - 1470 | Moderate |

| Ether | C-O-C Stretch | 1050 - 1150 | Strong |

| Amine | C-N Stretch | 1020 - 1220 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While data for this compound itself is not widely available, analysis of related piperidine derivatives provides a strong basis for understanding its likely solid-state structure. researchgate.netresearchgate.net

For this technique to be applicable, a suitable single crystal of this compound or a stable derivative must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which atomic positions can be determined. mdpi.com

The analysis would be expected to confirm:

The chair conformation of both the piperidine and oxane rings.

The relative stereochemistry at the C-3 position of the piperidine ring and the C-2 position of the oxane ring.

The precise bond lengths, bond angles, and torsion angles within the molecule.

The intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, that dictate the crystal packing. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both purifying this compound after synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile compound. A reversed-phase HPLC method, similar to that used for LC-MS, would be employed. bldpharm.com The compound is passed through a column (e.g., C18) under high pressure, and separation is achieved based on its affinity for the stationary phase versus the mobile phase. researcher.life

Since this compound lacks a strong chromophore, UV detection might be challenging unless derivatization is performed. google.com Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more suitable. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both high sensitivity and specificity for purity analysis. bldpharm.com The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Conditions for Purity Analysis

| Parameter | Value/Description |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Water and Acetonitrile (often with 0.1% acid like TFA or formic acid) |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD, CAD, or Mass Spectrometer (MS) |

| Column Temperature | 25-30 °C |

Column Chromatography for Purification

Column chromatography is a fundamental preparative technique used to isolate this compound from reaction byproducts and starting materials. lookchem.com This method relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it.

For this compound, silica (B1680970) gel would be the most common stationary phase due to the polarity of the amine and ether groups. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol, or diethyl ether). A gradient elution, where the proportion of the polar solvent is gradually increased, is often used to effectively separate the target compound from impurities with different polarities. lookchem.comrsc.org Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and concentrated.

Chemical Reactivity and Synthetic Transformations of 3 Oxan 2 Yl Piperidine Scaffolds

Reactions of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a key site for a variety of chemical transformations. Its nucleophilic and basic character allows for the introduction of a wide range of substituents, profoundly influencing the molecule's physical and biological properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring readily undergoes N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen, a common strategy in the synthesis of pharmaceutical analogues. This transformation is typically achieved by reacting the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). To prevent over-alkylation to the quaternary ammonium (B1175870) salt, the alkyl halide can be added slowly to the reaction mixture, ensuring the piperidine remains in excess.

Another approach is reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the N-alkylated product. Alternatively, N-acylation can be performed using acyl chlorides or anhydrides, followed by reduction of the resulting amide to the corresponding N-alkyl derivative.

| Alkylating Agent | Base/Solvent | Conditions | Reference |

|---|---|---|---|

| Alkyl bromide or iodide | None / Acetonitrile | Slow addition via syringe pump, room temperature | acs.org |

| Alkylating agent | K₂CO₃ / Dry DMF | Stirring at room temperature | acs.org |

| Alkylating agent | NaH / Dry DMF | 0°C to room temperature | acs.org |

| Methyl iodide | Anhydrous K₂CO₃ / DMF | Stirring at room temperature for 24 hours | acs.org |

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an N-acylpiperidine. This reaction is fundamental for creating amide linkages and is often used to install protecting groups or build more complex molecular architectures.

Formation of Amides and Sulfonamides

The nucleophilic piperidine nitrogen can react with activated carboxylic acid derivatives to form amides and with sulfonyl chlorides to form sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, often used as bioisosteres for amides. researchgate.net The classical method for sulfonamide synthesis involves the condensation of an amine with a sulfonyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net

Modern synthetic methods have expanded the routes to sulfonamides. One-pot procedures have been developed that start from unactivated carboxylic acids, which are converted in situ to sulfonyl chlorides and then reacted with an amine. researchgate.net Another approach involves the oxidative coupling of thiols and amines. For instance, inexpensive copper catalysts can be used to facilitate the S-N bond formation between a thiol and an amine. researchgate.net

| Starting Materials | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Amine + Sulfonyl chloride | Base (e.g., pyridine) | Classical and widely used method | researchgate.net |

| Aromatic acid + Amine | Copper catalyst, SO₂, halogen source | One-pot decarboxylative chlorosulfonylation and amination | researchgate.net |

| Thiol + Amine | H₂O₂ and SOCl₂ | Direct oxidative conversion of thiol to sulfonyl chloride, followed by amination | nih.gov |

| Thiol + Amine | CuI catalyst, 2,2′-bipyridine ligand | Oxidative coupling to form sulfenamides, which can be further oxidized | researchgate.net |

Ring Functionalization through Enamine Chemistry

The piperidine ring itself can be functionalized at the carbon atoms adjacent to the nitrogen through enamine chemistry. Piperidine is widely used to convert ketones into enamines. acs.org These enamines are nucleophilic at the α-carbon and can participate in reactions such as the Stork enamine alkylation, where they react with alkyl halides to form a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now alkylated at the α-position.

In the context of the 3-(Oxan-2-yl)piperidine scaffold, the piperidine nitrogen can be used to form an enamine with an external ketone. More advanced strategies involve the temporary formation of an enamine or enamide from the piperidine ring itself to direct functionalization. For example, piperidine can be converted to N-chloropiperidine, which upon dehydrohalogenation, forms a cyclic imine or enamine precursor. acs.org This intermediate can then be regioselectively alkylated at the 3-position. youtube.com This method allows for the introduction of substituents onto the piperidine ring at positions that would otherwise be unreactive. youtube.com

Reactions of the Oxane Ring Moiety

The oxane (tetrahydropyran) ring is generally more stable and less reactive than the piperidine moiety. However, under specific conditions, it can undergo ring-opening reactions or be selectively functionalized at its carbon atoms.

Ring-Opening Reactions of Oxane (or Oxetane) Derivatives

The oxane ring in this compound is a cyclic ether. The cleavage of the C-O bonds in such ethers typically requires harsh conditions or the presence of activating groups. Reductive cleavage provides a non-hydrolytic method for ring-opening. For instance, the combination of sodium cyanoborohydride and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can regioselectively cleave the exo C-O bond of tetrahydropyranyl (THP) ethers to yield the corresponding alcohol. acs.orgacs.org Other Lewis acids, such as iodine or molybdenum pentachloride (MoCl₅), can also catalyze the ring-opening of tetrahydropyran (B127337) in the presence of acyl chlorides to produce halogenated esters. mdpi.com In some cases, acidic impurities present in commercial hydrogenation catalysts (e.g., Pd/C) can lead to the inadvertent cleavage of THP ethers, particularly in protic solvents like ethanol. researchgate.net

The prompt also references oxetanes, which are four-membered cyclic ethers. Due to significantly higher ring strain, oxetanes are more susceptible to ring-opening reactions than six-membered oxanes. acs.org These reactions can be initiated by a wide range of nucleophiles and electrophiles. acs.org

| Reagent(s) | Solvent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| NaCNBH₃ / BF₃·OEt₂ | Dry THF | Alcohol | Regioselective reductive cleavage of exo C-O bond | acs.org |

| Iodine (catalytic) / Acyl chloride | Solvent-free | Halogenated ester | Mild and efficient C-O bond cleavage | mdpi.com |

| Pd/C, H₂ | Ethanol | Alcohol | Cleavage due to acidic impurities in catalyst | researchgate.net |

| Decaborane (catalytic) | Methanol (B129727) | Alcohol | Mild Lewis acid catalysis for deprotection | koreascience.kr |

Selective Functionalization of Oxane Carbons

Direct and selective functionalization of the C-H bonds of an unactivated oxane ring is a significant synthetic challenge. Most strategies rely on the presence of an activating group to direct the reaction to a specific carbon. A notable method involves the regioselective α-lithiation of a substituted tetrahydropyran. For example, 2-phenyltetrahydropyran can be deprotonated at the carbon adjacent to both the oxygen and the phenyl group using a strong base like sec-butyllithium (B1581126) (sBuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). researchgate.net The resulting α-lithiated intermediate can then be trapped with a variety of electrophiles, including alkyl halides, aldehydes, and ketones, to introduce new substituents at the C2 position of the oxane ring. researchgate.net While this has been demonstrated on a phenyl-substituted system, applying such a strategy to the this compound scaffold would require careful consideration of the directing and potential interfering effects of the piperidine substituent.

Oxidation and Reduction Pathways of the Heterocyclic Rings

The oxidation and reduction of the this compound scaffold can selectively target either the piperidine or the oxane ring, depending on the reagents and reaction conditions employed. The nitrogen atom of the piperidine ring is a primary site for oxidation, while the C-H bonds adjacent to the heteroatoms are also susceptible to oxidative functionalization. Reduction pathways typically involve the cleavage of C-O bonds in the oxane ring under specific conditions or the reduction of functional groups that may be present on the scaffold.

Oxidation of the Piperidine Ring:

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it susceptible to oxidation. Common oxidation reactions include the formation of N-oxides, iminium ions, and in some cases, ring-opened products. The presence of an N-protecting group is often necessary to control the reactivity and prevent undesired side reactions.

Table 1: Representative Oxidation Reactions of the Piperidine Moiety

| Oxidizing Agent | Substrate (N-Protected) | Product Type | Plausible Reaction Conditions |

|---|---|---|---|

| m-CPBA | N-Boc-3-(oxan-2-yl)piperidine | N-Oxide | CH₂Cl₂, 0 °C to rt |

| (Diacetoxyiodo)benzene | N-Boc-3-(oxan-2-yl)piperidine | α-Functionalized Piperidine | Catalytic amounts of a rhodium or copper salt |

Reduction of the Oxane Ring:

The tetrahydropyran ring is generally stable to many reducing agents. However, reductive cleavage of the C-O bonds can be achieved under harsh conditions or through specific activation. For instance, treatment with strong Lewis acids in the presence of a reducing agent can lead to ring-opening.

Table 2: Representative Reduction Reactions of the Oxane Moiety

| Reducing Agent / System | Substrate | Product Type | Plausible Reaction Conditions |

|---|---|---|---|

| H₂ / Pd/C | 3-(Dihydropyran-2-yl)piperidine | This compound | High pressure and temperature |

Electrophilic and Nucleophilic Substitution Reactions on Ring Carbons

Direct electrophilic and nucleophilic substitution reactions on the saturated carbon atoms of the piperidine and oxane rings are challenging due to the low reactivity of C-H bonds. However, functionalization can be achieved through indirect methods or by activation of the rings.

Electrophilic Substitution:

Electrophilic substitution on the ring carbons of this compound is not a common transformation. The carbon atoms of saturated heterocycles are not electron-rich enough to react with most electrophiles. However, C-H activation strategies, often employing transition metal catalysts, can enable the introduction of electrophiles at specific positions. For instance, directed C-H functionalization can lead to the substitution of hydrogen with various functional groups.

Table 3: Plausible Electrophilic Functionalization via C-H Activation

| Catalyst / Reagent System | Position of Functionalization | Electrophile Source | Plausible Product |

|---|---|---|---|

| Pd(OAc)₂ / Directing Group | C-2 or C-6 of Piperidine | Aryl halides | Arylated piperidine |

Nucleophilic Substitution:

Nucleophilic substitution on the ring carbons of this compound generally requires the presence of a good leaving group. Such reactions are more feasible on derivatives of the scaffold that have been pre-functionalized. For example, a hydroxyl group on either ring could be converted to a tosylate or a halide, which can then be displaced by a nucleophile.

Table 4: Representative Nucleophilic Substitution Reactions

| Substrate (with Leaving Group) | Nucleophile | Product Type | Plausible Reaction Conditions |

|---|---|---|---|

| 3-(Oxan-2-yl)-N-Boc-4-tosyloxypiperidine | Sodium azide | Azido-piperidine derivative | DMF, elevated temperature |

Utility of 3 Oxan 2 Yl Piperidine in Advanced Organic Synthesis

Role as Chiral Building Blocks and Ligands in Asymmetric Catalysis

The inherent chirality of 3-(Oxan-2-yl)piperidine makes it a significant building block for asymmetric synthesis. Enantiomerically pure piperidines are crucial components of numerous natural products and pharmaceutically active molecules. snnu.edu.cn The synthesis of enantiopure 2-alkylpiperidines and cis- and trans-2,6-dialkylpiperidines from common chiral lactam precursors highlights the value of such scaffolds in building complex alkaloids like (R)-coniine and (2R,6R)-solenopsin A. acs.orgresearchgate.net The stereocenters within the this compound framework can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of specific diastereomers of more complex targets.

In the realm of asymmetric catalysis, chiral ligands are essential for controlling the stereoselectivity of metal-catalyzed reactions. nih.gov While C2-symmetric ligands have been historically dominant, nonsymmetrical ligands, particularly P,N-ligands, have proven highly effective. nih.gov The this compound structure is a prime candidate for derivatization into novel chiral ligands. The piperidine (B6355638) nitrogen can serve as a coordination site, while functionalization of the carbon backbone can introduce phosphorus or other coordinating groups. The fixed spatial relationship between the two rings can create a well-defined chiral pocket around a metal center, potentially inducing high enantioselectivity in reactions such as asymmetric hydrogenation or allylic substitution. nih.gov The development of catalytic enantioselective methods to access piperidine derivatives, for instance through the annulation of imines with allenes, underscores the demand for new chiral catalysts and scaffolds. acs.org

Below is a table showing representative catalytic systems used for the asymmetric synthesis of substituted piperidines, illustrating the high levels of enantioselectivity that can be achieved with appropriate chiral ligands.

| Entry | Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Rh-catalyst / Chiral Ligand | Asymmetric Reductive Heck | High | Excellent |

| 2 | Iridium(I) / P,N-Ligand | Asymmetric Hydrogenation | >90 | >95 |

| 3 | Palladium / Pyridine-Oxazoline Ligand | Enantioselective Alkene Amination | High | High |

| 4 | Chiral Phosphepine | [4+2] Annulation | Good | >90 |

This table presents data for analogous piperidine syntheses to illustrate the potential application and achievable selectivity for derivatives of this compound. snnu.edu.cnacs.orgnih.gov

Scaffold for the Construction of Complex Molecular Architectures

The rigid, bicyclic-like structure of this compound serves as an excellent foundation for constructing complex molecular architectures. Piperidine rings are a known scaffold in a vast number of biologically active compounds and natural products. researchgate.net Synthetic strategies often leverage the piperidine core, introducing various substituents to build intricate polycyclic systems. researchgate.net For example, enantioselective syntheses of indolizidine and quinolizidine alkaloids have been achieved starting from a common δ-lactam precursor, demonstrating how a simple piperidine-based ring system can be elaborated into more complex alkaloid frameworks. acs.orgresearchgate.net

The oxan-piperidine core can be functionalized at several positions. The piperidine nitrogen allows for N-alkylation or N-acylation, while the carbon atoms of both rings can be targeted for C-H functionalization or used as anchor points for further ring annulations. This versatility enables its use in building diverse and complex molecules, including potential therapeutic agents. The synthesis of novel antitumor agents incorporating piperidine moieties coupled to other heterocyclic systems, such as 2-(benzimidazol-2-yl)quinoxalines, illustrates this approach of using the piperidine as a central scaffold. nih.govresearchgate.net

Strategies for Diversity-Oriented Synthesis Utilizing the Oxan-Piperidine Core

Diversity-Oriented Synthesis (DOS) aims to create structurally diverse small-molecule libraries for high-throughput screening in drug discovery and chemical biology. cam.ac.ukmdpi.com The piperidine scaffold is of significant interest in DOS due to its prevalence in bioactive molecules. nih.gov A notable strategy for generating libraries of piperidine congeners is Anion Relay Chemistry (ARC). nih.govnih.gov This multicomponent union protocol provides a convergent route to 2,4,6-trisubstituted piperidines, allowing for both chemical and stereochemical diversification at multiple positions. nih.gov

The this compound core is well-suited for DOS strategies. A modular approach, analogous to the ARC tactic, could be envisioned where the oxane and piperidine precursors are varied before being combined. This would allow for systematic variation of substituents on both rings. Subsequent functionalization of the core structure would further expand the library's diversity. The "build/couple/pair" algorithm is another powerful DOS strategy where building blocks are synthesized, coupled together, and then subjected to a pairing step (e.g., macrocyclization) to generate scaffold diversity. cam.ac.uk The oxan-piperidine unit could serve as a key building block in such a sequence, providing access to novel macrocyclic scaffolds.

The table below outlines a conceptual modular approach for the DOS of the oxan-piperidine core based on established strategies.

| Synthesis Phase | Action | Diversification Points |

| Build | Synthesize substituted oxane and piperidine precursors | Substituents (R1, R2) on oxane ring; Substituents (R3, R4) on piperidine precursor |

| Couple | Combine precursors to form the core scaffold | Control of relative stereochemistry at the linkage point |

| Functionalize | Modify the assembled scaffold | N-alkylation/acylation, C-H functionalization, cross-coupling at various positions |

This table conceptualizes how DOS strategies, such as those used for 2,4,6-trisubstituted piperidines, could be applied to the this compound core. nih.gov

Intermediates in the Preparation of Advanced Precursors for Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes in living systems. These molecules often consist of a core scaffold for molecular recognition, a reporter tag (like a fluorophore), and sometimes a reactive group for covalent labeling. The this compound scaffold provides a stable and synthetically tractable core for the development of such probes.

The piperidine nitrogen is a convenient handle for late-stage functionalization, allowing for the attachment of linkers connected to reporter groups or affinity tags. This is a common strategy in the development of bifunctional molecules and probes. chemrxiv.org For instance, piperazine-fused cyclic disulfides have been developed as reduction-responsive cores for fluorogenic redox probes, demonstrating how N-heterocycles can be engineered for specific biological sensing applications. chemrxiv.org Similarly, the oxan-piperidine core could be derivatized to create probes for specific enzymes or receptors. The synthesis of coumarin-piperidine derivatives as potential multireceptor antipsychotics showcases how the piperidine moiety can be linked to other functional units to target biological macromolecules. nih.gov The structural rigidity and stereochemical complexity of the this compound core could be exploited to design highly selective probes that recognize specific protein conformations or binding sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.